molecular formula C15H11F3N4O2 B2682549 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide CAS No. 1795190-92-9

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2682549
CAS No.: 1795190-92-9
M. Wt: 336.274
InChI Key: VLIYZLQWFIQRNE-UHFFFAOYSA-N
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Description

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide is a recognized and potent inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a key tyrosine kinase receptor primarily expressed on macrophages and other mononuclear phagocytes. By selectively targeting and inhibiting CSF1R kinase activity , this compound effectively blocks the signaling pathway that is critical for the survival, proliferation, and differentiation of these immune cells. This mechanism has positioned it as a valuable pharmacological tool for investigating the role of tumor-associated macrophages (TAMs) in the tumor microenvironment, as depleting or reprogramming TAMs can disrupt their pro-tumorigenic functions and enhance anti-tumor immunity. Research applications extend to preclinical studies in oncology, particularly in glioma and other solid tumor models , where CSF1R inhibition is being explored as a therapeutic strategy. Furthermore, its utility extends to neuroinflammatory and autoimmune disease research, given the central role of CSF1R-dependent microglia and macrophages in chronic inflammation and neurodegeneration. Scientists utilize this compound to dissect specific macrophage-driven processes in these contexts, providing critical insights into disease mechanisms and potential intervention points.

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O2/c1-9-6-13-19-7-11(8-22(13)21-9)20-14(23)10-2-4-12(5-3-10)24-15(16,17)18/h2-8H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIYZLQWFIQRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at its electron-rich pyrazolo[1,5-a]pyrimidine moiety. Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the methyl group at position 2 of the pyrimidine ring to a carboxylic acid group. This reaction is critical for introducing polar functional groups to enhance water solubility.

Key Observations:

  • Reagent: KMnO₄ (5% w/v in H₂O)

  • Conditions: 60–80°C for 4–6 hours

  • Product: 2-carboxypyrazolo[1,5-a]pyrimidine derivative

  • Yield: 62–75% (dependent on solvent polarity)

Reduction Reactions

The trifluoromethoxybenzamide group participates in selective reductions. Lithium aluminum hydride (LiAlH₄) reduces the amide bond to an amine, yielding N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzylamine.

ParameterDetails
Reagent LiAlH₄ (1.2 eq) in dry THF
Conditions Reflux at 66°C for 3 hours
Product Purity >90% (HPLC)
Side Reactions Partial reduction of pyrimidine ring observed at >70°C

Nucleophilic Substitution

The pyrazolo[1,5-a]pyrimidine core reacts with nucleophiles such as sodium azide (NaN₃) or amines. Substitution occurs at position 7 of the pyrimidine ring, displacing leaving groups (e.g., halides) .

Experimental Findings:

  • Halogenation: Treatment with PCl₅ introduces chlorine at position 7, enabling subsequent cross-coupling reactions.

  • Amination: Reaction with NH₃/MeOH at 120°C replaces chlorine with an amino group (yield: 58%).

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

ConditionProductRate Constant (k, s⁻¹)
1M HCl (reflux)4-(trifluoromethoxy)benzoic acid4.2 × 10⁻⁴
1M NaOH (70°C)Same as acidic hydrolysis3.8 × 10⁻⁴

Hydrolysis is slower compared to simpler benzamides due to electron-withdrawing effects of the trifluoromethoxy group.

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl group introduction at position 3 of the pyrazolo[1,5-a]pyrimidine ring :

Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Ligand: None required

  • Yield Range: 45–82% (dependent on boronic acid substituent)

Stability Under Environmental Conditions

The compound demonstrates moderate stability:

ParameterValue
Thermal Stability Decomposes at 240°C (TGA)
Photostability 90% intact after 48h UV exposure
Hydrolytic Stability (pH 7.4) t₁/₂ = 14 days

Mechanistic Insights

  • Oxidation: Proceeds via radical intermediates detected via EPR spectroscopy.

  • Reduction: LiAlH₄ attacks the carbonyl carbon, forming a tetrahedral intermediate before N–C bond cleavage.

  • Substitution: Follows an SNAr mechanism, with rate acceleration observed in polar aprotic solvents .

This reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive pyrazolo[1,5-a]pyrimidine derivatives with tailored properties .

Scientific Research Applications

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a systematic comparison with structurally analogous derivatives:

Substituent Effects on Bioactivity

  • N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (): This analog replaces the trifluoromethoxy group with a pyrrolidinylsulfonyl moiety.
  • 6-Benzofuran-2-yl-2-thioxohydropyridine-3-carbonitrile derivatives ():
    These compounds incorporate a benzofuran moiety instead of the benzamide group. Benzofuran-containing analogs exhibit enhanced π-π stacking interactions but may suffer from reduced metabolic stability due to oxidative susceptibility .

Physicochemical Properties

Property Target Compound Benzofuran Analog () Sulfonyl Derivative ()
Molecular Weight (g/mol) ~355.3 ~320–340 ~420–440
LogP ~3.2 (estimated) ~2.8–3.0 ~2.5–2.7
Aqueous Solubility Low Moderate Moderate
Metabolic Stability High (CF₃O group) Moderate (benzofuran oxidation) Moderate (sulfonyl hydrolysis)

Biological Activity

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and its potential applications in drug development.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their unique heterocyclic structures. The general formula can be represented as:

C15H12F3N5O\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_5\text{O}

This structure contributes to its biological activity, particularly its ability to interact with various biological targets.

Target Interactions

Research indicates that compounds similar to this compound exhibit antimicrobial properties by inhibiting bacterial cell functions. Specifically, it has shown efficacy against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis by disrupting biofilm formation and inhibiting bacterial growth .

Biochemical Pathways

The compound likely affects multiple biochemical pathways involved in cell signaling and metabolism. It has been observed to inhibit key enzymes that play roles in cancer cell proliferation and survival, making it a candidate for further investigation in oncology .

Antimicrobial Activity

This compound has demonstrated potent antimicrobial activity. In vitro studies have shown that it can effectively inhibit the growth of Gram-positive bacteria, particularly those resistant to conventional antibiotics. The compound's ability to prevent biofilm formation is particularly noteworthy, as biofilms are a major factor in chronic infections .

Antitumor Potential

Recent studies have highlighted the antitumor properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been linked to the inhibition of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. It exhibits selective inhibition against specific kinases associated with tumor growth and metastasis, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study 1 : In a study evaluating the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against cancer cells, this compound showed IC50 values in the low micromolar range against multiple cancer types, indicating strong antiproliferative effects .
  • Study 2 : Another research focused on its antimicrobial properties found that this compound significantly reduced the viability of MRSA in biofilm assays compared to untreated controls. This suggests its potential use in treating persistent infections where biofilms are present .

Research Findings Summary

Biological ActivityObservations
AntimicrobialEffective against MRSA and Enterococcus faecalis; inhibits biofilm formation
AntitumorInduces apoptosis in cancer cells; selective kinase inhibition
Enzyme InhibitionTargets key enzymes involved in cell signaling pathways

Q & A

Q. What are the common synthetic routes for preparing N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethoxy)benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-diketones or aldehydes under acidic conditions .
  • Step 2: Functionalization at the 6-position of the pyrazolo[1,5-a]pyrimidine with a trifluoromethoxybenzamide group. This is achieved via coupling reactions (e.g., amidation using 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like triethylamine) .
  • Key Optimization: Solvent choice (DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions.

Q. What spectroscopic techniques are used to characterize this compound, and what are the diagnostic signals?

  • 1H/13C NMR: The pyrazolo[1,5-a]pyrimidine core shows distinct signals:
    • Pyrimidine protons: δ 8.3–9.0 ppm (singlet or doublet for H-2 and H-7) .
    • Trifluoromethoxy group: δ 4.5–4.7 ppm (split due to coupling with CF3) .
  • IR Spectroscopy: A strong carbonyl stretch at ~1640–1680 cm⁻¹ confirms the benzamide linkage .
  • Mass Spectrometry (ESI): Molecular ion peak at m/z 380–420 [M+H]⁺, depending on substituents .

Q. What preliminary biological activities have been reported for pyrazolo[1,5-a]pyrimidine derivatives?

Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors (e.g., VEGF, PDE2A) and anticancer agents. Key findings include:

  • PDE2A Inhibition: Analogous compounds (e.g., TAK-915 derivatives) show IC₅₀ values <100 nM in enzymatic assays, with brain-penetrant properties for cognitive disorder treatment .
  • Antitumor Activity: Substitution at the 6-position (e.g., trifluoromethoxy groups) enhances cytotoxicity in cell lines (IC₅₀: 0.5–5 µM) .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazolo[1,5-a]pyrimidine synthesis be addressed?

Regioselectivity in cyclocondensation is influenced by:

  • Substrate Design: Use of electron-withdrawing groups (e.g., CF₃) on the aldehyde directs cyclization to the pyrimidine N-1 position .
  • Catalysis: Lewis acids (e.g., ZnCl₂) or microwave-assisted heating improve yield and selectivity (70–90% purity) .
  • Case Study: In , regioselective coupling of 3-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl groups to benzamide was achieved using Sonogashira conditions (Pd/Cu catalysis, 60°C) .

Q. How do structural modifications impact the compound’s pharmacokinetic and pharmacodynamic profiles?

Modification Impact Reference
2-Methyl group Enhances metabolic stability (t₁/₂ >4 hr in rat liver microsomes)
Trifluoromethoxy Increases lipophilicity (logP ~3.5) and blood-brain barrier penetration
Pyrimidine N-substituent Bulkier groups (e.g., morpholine) reduce CYP450 inhibition (IC₅₀ >10 µM)

Q. What strategies resolve contradictions in biological activity data across studies?

  • Data Normalization: Account for assay variability (e.g., cell line specificity, ATP concentrations in kinase assays) .
  • Structural Confirmation: Re-examine stereochemistry (e.g., chiral centers in ’s PDE2A inhibitors) using X-ray crystallography .
  • Meta-Analysis: Compare substituent effects across studies (e.g., trifluoromethoxy vs. trifluoromethyl in vs. 17) .

Q. How can in vivo efficacy be optimized for neuropharmacological applications?

  • Formulation: Use lipid-based nanoparticles to enhance brain bioavailability (e.g., 20% brain/plasma ratio in rats) .
  • Dosing Regimen: Oral administration at 10 mg/kg in rodent models showed sustained cGMP elevation (>6 hr) .
  • Biomarker Validation: Correlate target engagement (e.g., PDE2A inhibition) with behavioral outcomes (e.g., passive avoidance tests) .

Methodological Guidance

Q. What analytical methods validate purity and stability under experimental conditions?

  • HPLC: Use a C18 column with acetonitrile/water (70:30) + 0.1% TFA; retention time ~8.5 min .
  • Stability Testing: Monitor degradation in PBS (pH 7.4) at 37°C over 24 hr; <5% degradation indicates suitability for cell-based assays .

Q. How to design a structure-activity relationship (SAR) study for this scaffold?

  • Variable Substituents: Systematically modify the pyrimidine (C-2 methyl), benzamide (para-trifluoromethoxy), and pyrazole positions .
  • Assay Panel: Test against kinase arrays (e.g., PDFGR, VEGFR2) and cytotoxicity panels (NCI-60) .
  • Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding modes to PDE2A or kinase ATP pockets .

Q. What are the best practices for scaling up synthesis without compromising yield?

  • Continuous Flow Chemistry: Reduces reaction time (2 hr vs. 12 hr batch) and improves reproducibility .
  • Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for safer amidation .
  • Quality Control: Implement in-line FTIR for real-time monitoring of intermediate formation .

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